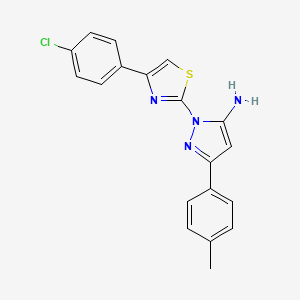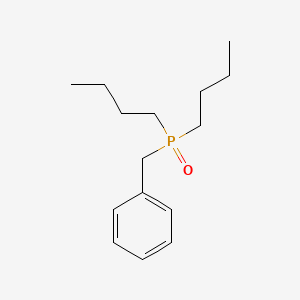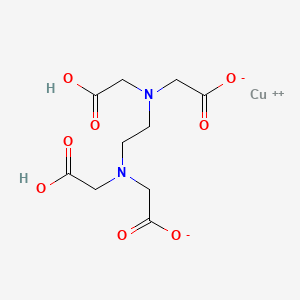
Copper ethylenediaminetetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper ethylenediaminetetraacetate is a coordination compound formed by the chelation of copper ions with ethylenediaminetetraacetic acid. This compound is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper ethylenediaminetetraacetate can be synthesized by reacting copper(II) salts with ethylenediaminetetraacetic acid in an aqueous solution. The reaction typically involves mixing an aqueous solution of copper(II) sulfate with ethylenediaminetetraacetic acid at a controlled pH. The pH is adjusted using sodium hydroxide to ensure the complete dissolution of ethylenediaminetetraacetic acid and the formation of the copper complex .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where copper(II) salts and ethylenediaminetetraacetic acid are mixed under controlled conditions. The reaction mixture is then filtered to remove any impurities, and the resulting solution is concentrated and crystallized to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Copper ethylenediaminetetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents, leading to the formation of copper(I) complexes.
Substitution: The ethylenediaminetetraacetate ligand can be substituted by other ligands in the presence of competing chelating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Competing chelating agents such as nitrilotriacetic acid can be used under acidic conditions.
Major Products Formed
Oxidation: Copper(II) oxide and other copper(II) complexes.
Reduction: Copper(I) complexes.
Substitution: New metal-ligand complexes with different chelating agents.
Aplicaciones Científicas De Investigación
Copper ethylenediaminetetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent for the removal of metal ions from solutions.
Biology: Employed in studies involving metal ion transport and chelation therapy.
Medicine: Investigated for its potential use in treating heavy metal poisoning and as an antimicrobial agent.
Mecanismo De Acción
Copper ethylenediaminetetraacetate exerts its effects through the chelation of metal ions. The ethylenediaminetetraacetic acid ligand forms multiple bonds with the copper ion, creating a stable complex. This chelation process can sequester metal ions, preventing them from participating in unwanted chemical reactions. The compound’s ability to bind metal ions also makes it effective in removing heavy metals from biological systems and industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) bis(acetylacetonate): Another copper chelate used in chemical vapor deposition processes.
Copper(II) sodium ethylenediaminetetraacetate: Similar to copper ethylenediaminetetraacetate but with sodium ions in the complex.
Uniqueness
This compound is unique due to its high stability and ability to form strong complexes with a wide range of metal ions. This makes it particularly useful in applications requiring the sequestration of metal ions, such as in water treatment and chelation therapy .
Propiedades
Número CAS |
54453-03-1 |
|---|---|
Fórmula molecular |
C10H12CuN2O8.2H C10H14CuN2O8 |
Peso molecular |
353.77 g/mol |
Nombre IUPAC |
copper;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Cu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
Clave InChI |
BDXBEDXBWNPQNP-UHFFFAOYSA-L |
SMILES canónico |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B14173100.png)
![4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14173126.png)
![1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one](/img/structure/B14173133.png)
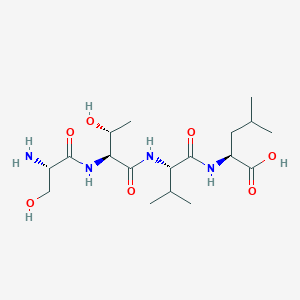
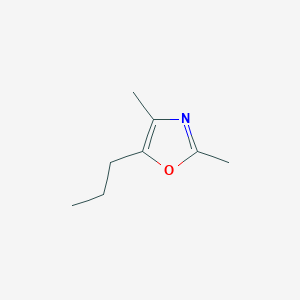

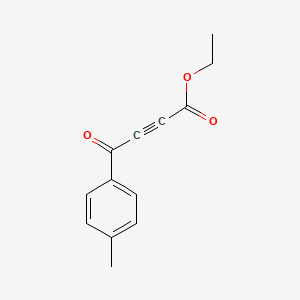

![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)
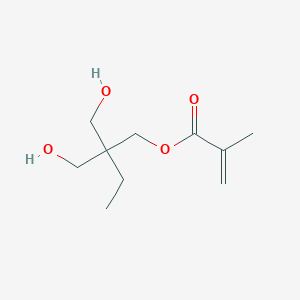
![1'-(thiophen-2-ylcarbonyl)-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14173170.png)
